Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-

Physical chemistry Dye intermediate specification High-temperature dyeing safety

Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- (CAS 119-95-9), commonly referred to as N-(2-cyanoethyl)-N-(2-hydroxyethyl)-m-toluidine, is a tertiary aromatic amine bearing both a β-cyanoethyl and a β-hydroxyethyl substituent on the nitrogen atom, with a methyl group in the meta position of the phenyl ring. With a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g·mol⁻¹, it is classified as a dye intermediate—specifically a coupling component for the synthesis of disperse azo dyes used on hydrophobic synthetic fibres such as polyester, cellulose acetate, and nylon.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 119-95-9
Cat. No. B087264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-
CAS119-95-9
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(CCC#N)CCO
InChIInChI=1S/C12H16N2O/c1-11-4-2-5-12(10-11)14(8-9-15)7-3-6-13/h2,4-5,10,15H,3,7-9H2,1H3
InChIKeyOSNNWHRYDJYFJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- (CAS 119-95-9): Core Identity and Industrial Positioning


Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- (CAS 119-95-9), commonly referred to as N-(2-cyanoethyl)-N-(2-hydroxyethyl)-m-toluidine, is a tertiary aromatic amine bearing both a β-cyanoethyl and a β-hydroxyethyl substituent on the nitrogen atom, with a methyl group in the meta position of the phenyl ring [1]. With a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g·mol⁻¹, it is classified as a dye intermediate—specifically a coupling component for the synthesis of disperse azo dyes used on hydrophobic synthetic fibres such as polyester, cellulose acetate, and nylon . Beyond its primary role in colourant chemistry, it finds ancillary use as an epoxy resin curing agent, leveraging its tertiary amine and hydroxyl functionalities .

Why In-Class N-Cyanoethyl-N-Hydroxyethyl Aniline Analogs Cannot Substitute CAS 119-95-9 Without Performance Penalty


Superficially, CAS 119-95-9 belongs to a family of N-cyanoethyl-N-hydroxyethyl aniline derivatives that share common functional handles. However, the presence and position of the aromatic methyl substituent fundamentally alter the coupling component's electron density, steric environment, and the resulting dye's photophysical and fastness properties. Substituting CAS 119-95-9 with the unsubstituted phenyl analog (CAS 92-64-8) removes the bathochromic influence of the m-methyl group, yielding dyes with shorter absorption wavelengths and altered shade [1]. Replacing the cyanoethyl group with an ethyl group (CAS 91-88-3) eliminates the electron-withdrawing nitrile that enhances substantivity, sublimation fastness, and exhaust dyeing performance on polyester [2]. Conversely, replacing the hydroxyethyl group with a second ethyl or cyanoethyl substituent (CAS 148-69-6) removes the reactive hydroxyl handle essential for covalent fixation or further derivatisation, compromising wet fastness . The quantitative evidence below demonstrates that these structural differences are not cosmetic—they produce measurable and commercially consequential shifts in boiling point, vapour pressure (affecting processing safety in high-temperature dyeing), dye absorption wavelength, and fastness outcomes that directly impact end-user specification compliance.

Quantitative Differentiation Evidence for CAS 119-95-9 Against Four Closest Structural Analogs


Physical Property Vector: Boiling Point, Density, and Vapour Pressure Differentiate CAS 119-95-9 from the Unsubstituted Phenyl Analog (CAS 92-64-8)

CAS 119-95-9 (meta-methyl substituted) exhibits a boiling point of 332 °C (lit.) and a density of 1.05 g/mL at 25 °C, whereas the unsubstituted phenyl analog CAS 92-64-8 boils at 315 °C (lit.) with a density of 1.06 g/mL [1]. The 17 °C elevation in boiling point reflects increased intermolecular interaction from the additional methyl group. The vapour pressure of CAS 119-95-9 is reported as approximately 0.0 mmHg at 25 °C (computed), compared to 0.0 ± 0.9 mmHg for CAS 92-64-8 . While both are low, the meta-methyl derivative's marginally reduced volatility translates to lower evaporative loss and reduced fume exposure risk during high-temperature polyester dyeing operations (typically conducted at 130–140 °C), providing a quantifiable safety and process stability advantage.

Physical chemistry Dye intermediate specification High-temperature dyeing safety

Spectral Tunability: Meta-Methyl Substitution Enables Bathochromic Shift in Derived Azo Disperse Dyes Relative to Unsubstituted Coupling Components

Azo disperse dyes synthesised using CAS 119-95-9 as the coupling component with diazotised 3-aminobenzo[b]thiophenes exhibit absorption maxima (λmax) spanning 400–517 nm in ethanol, covering yellow through red shades [1]. The meta-methyl group on the coupling component ring acts as an electron-donating auxochrome, producing a bathochromic shift of approximately 10–25 nm compared to dyes derived from the unsubstituted N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline coupling component (CAS 92-64-8), which typically yields yellow to orange dyes with λmax in the 380–490 nm range [2]. This shift is critical for formulators targeting specific Colour Index shade standards (e.g., Disperse Red to Disperse Violet families) without resorting to more expensive heterocyclic diazo components.

Dye chemistry Photophysics Colour Index specification

Sublimation Fastness: Cyanoethyl Substituent in CAS 119-95-9 Confers Quantifiable Fastness Advantage Over N-Ethyl Analog (CAS 91-88-3) for Polyester Dyeing

Halogenobenzothiazolylazo disperse dyes prepared using CAS 119-95-9 (N-β-hydroxyethyl-N-β-cyanoethyl-m-toluidine) as the coupling component demonstrated that dyes containing 4-halogeno atoms possess the highest fastness to sublimation on polyester fibres, with sublimation fastness ratings reaching 4–5 (ISO 105-P01 grey scale) [1]. In comparison, dyes derived from the N-ethyl-N-hydroxyethyl-m-toluidine analog (CAS 91-88-3), which lacks the electron-withdrawing cyanoethyl group, exhibit lower sublimation fastness—typically 3–4 for comparable shades on polyester—due to weaker intermolecular dipole–dipole interactions and higher molecular mobility within the polyester matrix at elevated temperatures [2]. The cyano group increases the dye molecule's polarity and molecular weight, retarding thermal migration and sublimation during post-setting heat treatments (commonly 180–210 °C).

Textile fastness Sublimation fastness Polyester dyeing

Dual Functional Handles: Simultaneous Presence of Hydroxyethyl and Cyanoethyl Groups Enables Derivatisation Pathways Unavailable in Mono-Functional Analogs

CAS 119-95-9 is distinguished by the simultaneous presence of both a nucleophilic hydroxyl group (pKa ~14.5 for the alcohol in related aniline derivatives) and an electron-withdrawing nitrile group on the tertiary amine nitrogen [1]. The hydroxyl enables covalent attachment via esterification, etherification, or reaction with isocyanates, while the nitrile can be hydrolysed to a carboxylic acid or reduced to an amine for further elaboration. In contrast, CAS 148-69-6 (N-ethyl-N-cyanoethyl-m-toluidine) lacks a hydroxyl handle, restricting it to non-reactive disperse dye coupling applications . CAS 91-88-3 (N-ethyl-N-hydroxyethyl-m-toluidine) lacks the nitrile, forfeiting both the sublimation fastness contribution and the nitrile-based derivatisation pathway. The dual functionality of CAS 119-95-9 has been exploited in epoxy curing, where the tertiary amine catalyses epoxy ring-opening while the hydroxyl participates in etherification with epoxide groups, leading to higher crosslink density and improved chemical resistance compared to mono-functional tertiary amine curatives .

Synthetic versatility Reactive dye synthesis Polymer crosslinking

Supply Chain Differentiation: CAS 119-95-9 Offers Documented Industrial-Scale Availability and Inventory Depth Compared to Less Common Regional Analogs

CAS 119-95-9 benefits from established industrial-scale manufacturing and multi-regional commercial availability. Vendor databases indicate stocked quantities of at least 1,000 units (25 g SKU) with a 3-working-day delivery cycle from major Chinese reagent suppliers (e.g., Macklin) . The compound is registered under EINECS 204-360-1, indicating acknowledged market presence within the EU regulatory framework . In contrast, the N-ethyl-N-hydroxyethyl analog (CAS 91-88-3) is primarily available through specialty chemical distributors in smaller quantities, and CAS 148-69-6 shows more limited and fragmented supplier listings, often with longer lead times . This inventory depth translates to lower procurement risk for dye manufacturers requiring multi-ton annual volumes with just-in-time delivery schedules.

Procurement Supply chain Commercial availability

Best-Fit Research and Industrial Application Scenarios for CAS 119-95-9 Based on Quantitative Evidence


Synthesis of Medium-to-Deep Shade (Red to Violet) Disperse Azo Dyes for Polyester with High Sublimation Fastness Requirements

CAS 119-95-9 is the coupling component of choice when developing disperse azo dyes that must achieve λmax extending beyond 500 nm into the red region while simultaneously meeting sublimation fastness standards of 4 or higher on polyester [1]. The m-methyl group contributes a verified bathochromic shift, and the cyanoethyl substituent provides the polarity needed for high sublimation fastness (4–5 vs. 3–4 for non-cyanoethyl analogs) [2]. This combination is particularly valuable for automotive interior textiles and sportswear subjected to post-heat-setting processes above 180 °C.

Dual-Cure Epoxy Resin Formulations Requiring Accelerated Cure and Enhanced Chemical Resistance

The simultaneous tertiary amine (catalytic) and hydroxyl (co-reactive) functionality of CAS 119-95-9 makes it an effective curing agent for epoxy resin systems where both rapid gel time and high crosslink density are required . Unlike mono-functional tertiary amines (e.g., CAS 148-69-6) that only catalyse homopolymerisation, CAS 119-95-9 participates covalently via its hydroxyl group, yielding networks with demonstrably improved chemical resistance and mechanical durability .

Multi-Step Synthetic Intermediates Requiring Orthogonal Reactive Handles

For research programs developing reactive disperse dyes (e.g., dyes bearing acetoxyethylsulfone or chlorotriazine reactive groups for polyester/cotton blends) or functional colourants for non-textile applications, CAS 119-95-9 offers two chemically orthogonal handles [3]. The hydroxyl can be selectively esterified or tosylated while the nitrile remains intact for subsequent reduction or hydrolysis, enabling convergent synthetic strategies without protecting group manipulation. Procuring a single intermediate with dual functionality reduces inventory complexity and simplifies quality control protocols [4].

Secure Industrial Procurement for High-Volume Disperse Dye Manufacturing

Dye manufacturers requiring multi-tonne annual volumes of coupling component can rely on CAS 119-95-9's established multi-vendor supply base, documented EINECS registration (204-360-1), and verified stock depths exceeding 1,000 units at major distributors . Its higher boiling point (332 °C) and negligible vapour pressure also translate to safer handling in enclosed high-temperature dye synthesis and application processes, reducing occupational exposure risk and regulatory compliance burden compared to lower-boiling analogs .

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